4-[(Methylsulfanyl)methyl]cyclohexane-1-thiol
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Overview
Description
4-[(Methylsulfanyl)methyl]cyclohexane-1-thiol is an organic compound with the molecular formula C8H16S2. It is a thiol derivative of cyclohexane, characterized by the presence of a methylsulfanyl group attached to the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methylsulfanyl)methyl]cyclohexane-1-thiol can be achieved through various methods. One common approach involves the reaction of cyclohexanone with methylthiomethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired thiol compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of catalysts and advanced purification techniques further enhances the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(Methylsulfanyl)methyl]cyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydride or sodium methoxide are often employed.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
4-[(Methylsulfanyl)methyl]cyclohexane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Methylsulfanyl)methyl]cyclohexane-1-thiol involves its interaction with molecular targets through its thiol group. Thiols are known to form covalent bonds with proteins and enzymes, affecting their function. This interaction can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohexanethiol: Similar structure but lacks the methylsulfanyl group.
Cyclohexanethiol: Lacks both the methyl and methylsulfanyl groups.
4-[(Methylsulfanyl)methyl]cyclohexan-1-one: Contains a ketone group instead of a thiol group
Uniqueness
4-[(Methylsulfanyl)methyl]cyclohexane-1-thiol is unique due to the presence of both a thiol and a methylsulfanyl group, which imparts distinct chemical properties and reactivity. This combination allows for diverse applications in synthesis and research .
Properties
Molecular Formula |
C8H16S2 |
---|---|
Molecular Weight |
176.3 g/mol |
IUPAC Name |
4-(methylsulfanylmethyl)cyclohexane-1-thiol |
InChI |
InChI=1S/C8H16S2/c1-10-6-7-2-4-8(9)5-3-7/h7-9H,2-6H2,1H3 |
InChI Key |
HWAYOXHHQLCVJL-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1CCC(CC1)S |
Origin of Product |
United States |
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